molecular formula C6H7NO B189460 2-Methylpyridine 1-oxide CAS No. 931-19-1

2-Methylpyridine 1-oxide

Cat. No. B189460
CAS RN: 931-19-1
M. Wt: 109.13 g/mol
InChI Key: CFZKDDTWZYUZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpyridine 1-oxide, also known as 2-Picoline N-oxide, is a chemical compound with the empirical formula C6H7NO . It is a member of methylpyridines and a member of pyridine N-oxides .


Synthesis Analysis

A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup. The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The synthesis involved progressing starting material through a column packed with Raney ® nickel using a low boiling point alcohol (1-propanol) at high temperature .


Molecular Structure Analysis

The molecular structure of 2-Methylpyridine 1-oxide can be represented by the InChI string: InChI=1S/C6H7NO/c1-6-4-2-3-5-7(6)8/h2-5H,1H3 . The molecular weight of the compound is 109.1259 .


Chemical Reactions Analysis

The reactions involved in the synthesis of 2-Methylpyridines via α-Methylation are heterogeneous catalysis and/or a Ladenberg rearrangement, with the proposed methyl source as C1 of the primary alcohol .


Physical And Chemical Properties Analysis

2-Methylpyridine 1-oxide appears as light yellow to brown crystalline low melting mass . It has a density of 1.01 g/cm3 and a melting point of 41-45 °C (lit.) .

Scientific Research Applications

Application in Chemistry: Synthesis of 2-Methylpyridines

  • Specific Scientific Field : Chemistry, specifically organic synthesis .
  • Summary of the Application : 2-Methylpyridine 1-oxide is used in the synthesis of 2-methylpyridines, which are valuable chemical products used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .
  • Methods of Application or Experimental Procedures : The synthesis of 2-methylpyridines using 2-Methylpyridine 1-oxide is performed using a simplified bench-top continuous flow setup. The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols . The starting material is progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .
  • Results or Outcomes : The method results in the production of 2-methylpyridines with a high degree of conversion and regioselectivity. The products are obtained in very good yields and are suitable for further use without additional work-up or purification .

Application in Proteomics Research

  • Specific Scientific Field : Proteomics .
  • Summary of the Application : 2-Picoline N-oxide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
  • Methods of Application or Experimental Procedures : The specific methods of application in proteomics research can vary widely depending on the exact nature of the research being conducted. It could involve the use of 2-Picoline N-oxide in protein extraction, purification, or analysis .

Application in Pharmaceutical Intermediates

  • Specific Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : 2-Picoline N-oxide is also used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a reaction between two or more other substances.
  • Methods of Application or Experimental Procedures : As an intermediate, 2-Picoline N-oxide would be used in the synthesis of various pharmaceutical compounds. The exact methods of application would depend on the specific synthesis pathway .
  • Results or Outcomes : The use of 2-Picoline N-oxide as an intermediate can facilitate the production of various pharmaceutical compounds .

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-6-4-2-3-5-7(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZKDDTWZYUZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyridine 1-oxide

CAS RN

931-19-1, 51279-53-9
Record name Pyridine, 2-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpyridine 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, methyl-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051279539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpyridine 1-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2-methyl-, 1-oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-methylpyridine 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.028
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLPYRIDINE 1-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G41PJ47D1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylpyridine 1-oxide
Reactant of Route 2
Reactant of Route 2
2-Methylpyridine 1-oxide
Reactant of Route 3
Reactant of Route 3
2-Methylpyridine 1-oxide
Reactant of Route 4
2-Methylpyridine 1-oxide
Reactant of Route 5
Reactant of Route 5
2-Methylpyridine 1-oxide
Reactant of Route 6
2-Methylpyridine 1-oxide

Citations

For This Compound
135
Citations
DK Koppikar, S Soundararajan - Inorganic and Nuclear Chemistry Letters, 1976 - Elsevier
* A 15 the m01ar-C0ndUCtanCe--(mh0.......--C m 2 m01-1) 1n aCet0n1tr11e0 7he meta1 c0ntent 1n the C0mp1eXe5 Wa5 e5t1mated 6y ED7A t1trat10n5 u51n9 Xy1en010ran9e a5 the …
Number of citations: 7 www.sciencedirect.com
D Shoba, S Periandi, S Boomadevi… - … Acta Part A: Molecular …, 2014 - Elsevier
… A detailed interpretation of the infrared and Raman spectra of 2-methylpyridine 1-oxide was reported. Furthermore, natural bond orbitals were performed in this work. The theoretical …
Number of citations: 54 www.sciencedirect.com
L Ramakrishnan, S Soundararajan - … of the Indian Academy of Sciences …, 1977 - Springer
… with 4-methylpyridine-1-oxide and 2-methylpyridine-1-oxide of the formulae Ln(4-MePyO) 8 … Proton NMR spectra of the 2-methylpyridine-1-oxide complexes indicate a restricted rotation …
Number of citations: 8 link.springer.com
WH Watson, DR Johnson - Inorganic Chemistry, 1971 - ACS Publications
… This is smaller than the 70.0 angle or the 89 angle observed in the 1:1 pyridine 1-oxide and the 2:3 2-methylpyridine 1-oxide complexes. The orientation of the ring is determined by …
Number of citations: 5 pubs.acs.org
R Adams, S Miyano - Journal of the American Chemical Society, 1954 - ACS Publications
… 2- and 4-picoline 1-oxides and 6-benzyloxy-2-methylpyridine 1-oxide condense withethyl … B enzyloxy-2-methylpyridine 1-oxide (X) with ethyl oxalate gives the corresponding pyruvate …
Number of citations: 74 pubs.acs.org
RA Abramovitch, RT Coutts… - The Journal of Organic …, 1972 - ACS Publications
Though the direct introduction of an acyl group into the pyridine nucleus is possible via the Emmert reac-tion (a nucleophilic attack at the a positions1), the direct electrophilic acylation …
Number of citations: 15 pubs.acs.org
A Deegan, FL Rose - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… The main products of the reaction of 3.6-dichloropyridazine with 2-methylpyridine 1 -oxide were 6-chloro2- (2-pyridylmethyl) pyridazin-3(2H) -one (XI1 ; R = H), 6-chloro-4- (2-…
Number of citations: 8 pubs.rsc.org
CW Muth, RS Darlak, ML DeMatte… - The Journal of Organic …, 1968 - ACS Publications
… is known to differ from 2-methylpyridine 1-oxide only in a slower rate of reaction and in more … 2-Methylquinoline 1-oxide was chosen for study rather than 2-methylpyridine 1-oxide …
Number of citations: 12 pubs.acs.org
RA Abramovitch, EM Smith, EE Knaus… - The Journal of Organic …, 1972 - ACS Publications
n-Butyllithium in inert nonprotic solvents abstracts a ring proton from the a position of pyridine 1-oxides to give a carbanion which can be trapped with aldehydes and ketones to give 2-(a…
Number of citations: 11 pubs.acs.org
P Thongaram, S Borwornpinyo, P Kanjanasirirat… - Tetrahedron, 2020 - Elsevier
… We were able to synthesize substituted benzoxepino[3,2-b] pyridines in 2 steps from 3-hydroxy-2-methylpyridine 1-oxide. Our successful strategy included a cascade reaction involving …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.